N-cyclopentyl-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
The compound N-cyclopentyl-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide features a triazoloquinazoline core, a bicyclic heterocyclic system fused with a triazole and quinazoline moiety. Key structural elements include:
- Sulfanyl linker: Connects the triazoloquinazoline core to a carbamoyl methyl group, which is further substituted with a 4-methoxyphenyl carbamoyl moiety.
- 4-Methyl-5-oxo group: Introduces electron-withdrawing effects, possibly stabilizing the heterocyclic system.
While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest that the triazoloquinazoline scaffold is associated with diverse bioactivities, including kinase inhibition and anticancer properties .
Properties
IUPAC Name |
N-cyclopentyl-1-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4S/c1-30-23(34)19-12-7-15(22(33)27-16-5-3-4-6-16)13-20(19)31-24(30)28-29-25(31)36-14-21(32)26-17-8-10-18(35-2)11-9-17/h7-13,16H,3-6,14H2,1-2H3,(H,26,32)(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUOTVUSMZWGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazoloquinazoline core: This involves the reaction of o-phenylenediamine with oxalic acid to form quinoxaline, which is then chlorinated using thionyl chloride to yield dichloroquinoxaline.
Introduction of the thioether linkage: The dichloroquinoxaline is reacted with 4-methoxyaniline and 2-mercaptoacetyl chloride to introduce the thioether linkage.
Cyclization and final modifications: The intermediate product undergoes cyclization and further modifications to introduce the cyclopentyl and carboxamide groups.
Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
N-cyclopentyl-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro or amino groups, using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-cyclopentyl-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Heterocyclic Core Variations
Triazoloquinazoline vs. Oxazolidine Derivatives
- Target Compound : Triazoloquinazoline core (aromatic, fused system).
- Oxazolidine Derivative (): (5R)-3-(4-carbamimidoylphenyl)-N-(2-methyl-1-oxo-1-(phenylamino)propan-2-yl)-2-oxooxazolidine-5-carboxamide (LCMS m/z = 367 [M+H]+). Structural Differences: Oxazolidine (5-membered ring with oxygen and nitrogen) vs. fused triazoloquinazoline.
Triazoloquinazoline vs. 1,3-Oxazole Derivatives
- 1,3-Oxazole Derivatives (): Include 4-benzyl-1,3-oxazol-5(4H)-ones and N-acyl-α-amino ketones. Synthesis: Involves N-acylation, cyclization, and AlCl3-mediated Friedel-Crafts reactions . Bioactivity: Cytotoxicity assessed on Daphnia magna, suggesting ecotoxicological relevance .
Substituent and Functional Group Analysis
Sulfanyl Linker vs. Thiazole/Thiazolidine Systems
- Target Compound : Sulfanyl (-S-) linker as a flexible connector.
- Thiazole Derivatives () : E.g., 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide.
4-Methoxyphenyl Group vs. Halogenated Substituents
- Target Compound : 4-Methoxyphenyl (electron-donating).
- 4-Chlorophenylsulfonyl Derivatives () : Electron-withdrawing substituents.
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The cyclopentyl group in the target compound likely improves logP compared to polar substituents in oxazolidines () or chlorophenylsulfonyl groups ().
- Cytotoxicity : While 1,3-oxazole derivatives showed toxicity in Daphnia magna , the triazoloquinazoline’s larger structure may reduce acute toxicity but increase off-target risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
